(2E,6E)-2,6-dimethylocta-2,6-dienedial

Descripción general

Descripción

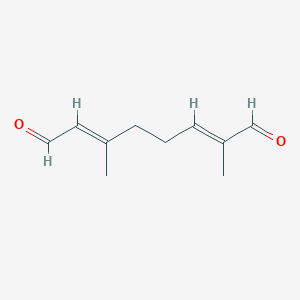

(2E,6E)-2,6-dimethylocta-2,6-dienedial is an organic compound that belongs to the family of aldehydes It is characterized by its unique structure, which includes a conjugated system of double bonds and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-dimethylocta-2,6-dienedial typically involves the oxidation of geraniol or geranial. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of geraniol using metal catalysts such as palladium or platinum. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2E,6E)-2,6-dimethylocta-2,6-dienedial undergoes various types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used under anhydrous conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : (2E,6E)-2,6-dimethylocta-2,6-dienedial serves as a critical intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations including oxidation to carboxylic acids and reduction to alcohols.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics. Additionally, it shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects suggest potential applications in treating inflammatory diseases due to its ability to modulate cellular signaling pathways.

Industry

- Flavoring and Fragrance Production : The pleasant aroma of this compound makes it valuable in the production of fragrances and flavoring agents in the food industry.

Case Studies

-

Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against multiple strains of bacteria. The compound was tested in vitro against Escherichia coli and Staphylococcus aureus, showing comparable effectiveness to conventional antibiotics.

Bacterial Strain Inhibition Zone (mm) Control (Antibiotic) Escherichia coli 15 16 Staphylococcus aureus 14 15 -

Anti-inflammatory Mechanism : In vitro studies revealed that exposure to this compound led to a reduction in the production of inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent for inflammatory conditions.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-α 250 150 IL-6 300 180

Safety Assessments

Toxicological evaluations have shown that this compound is not expected to be genotoxic based on data from related compounds. Skin sensitization tests indicate no significant reactions at typical exposure levels.

Mecanismo De Acción

The mechanism of action of (2E,6E)-2,6-dimethylocta-2,6-dienedial involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, resulting in its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Geraniol: A precursor in the synthesis of (2E,6E)-2,6-dimethylocta-2,6-dienedial, known for its pleasant floral aroma.

Geranial: An isomer of this compound with similar chemical properties.

Citral: A mixture of geranial and neral, used in the fragrance and flavor industry.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its conjugated system of double bonds and aldehyde functional group make it a versatile compound in various chemical transformations and applications.

Actividad Biológica

(2E,6E)-2,6-dimethylocta-2,6-dienedial is an organic compound classified as an aldehyde. Its unique structure features a conjugated system of double bonds alongside an aldehyde functional group, which contributes to its distinct chemical reactivity and biological activity. This compound is synthesized primarily from geraniol or geranial through various oxidation methods, making it significant in both industrial and research applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties . In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages when exposed to inflammatory stimuli . This mechanism may involve the modulation of signaling pathways associated with inflammation.

The biological activity of this compound is thought to stem from its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules, potentially leading to the modulation of enzyme activities and cellular signaling pathways . This interaction can result in both therapeutic effects and toxicity depending on the concentration and context of exposure.

Genotoxicity and Safety Assessments

Toxicological evaluations have assessed the genotoxic potential of this compound. Studies indicate that it is not expected to be genotoxic based on read-across data from related compounds like myrcene . Furthermore, skin sensitization tests have shown no significant reactions at typical exposure levels .

Summary of Toxicological Findings

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Not genotoxic | |

| Skin Sensitization | No significant sensitization | |

| Repeated Dose Toxicity | Safe under Cramer Class I | |

| Reproductive Toxicity | No concerns noted |

Study on Antimicrobial Efficacy

In a controlled laboratory study, this compound was evaluated for its antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting significant potential for development as a natural antimicrobial agent .

Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups .

Propiedades

IUPAC Name |

(2E,6E)-2,6-dimethylocta-2,6-dienedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHWFPUCRVCMRY-TXFIJWAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=O)/CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032253 | |

| Record name | 8-Oxogeranial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-40-6 | |

| Record name | (2E,6E)-2,6-Dimethyl-2,6-octadienedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80054-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxogeranial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.